Buprenorphine 3-O-Methyl Ether is a semi-synthetic derivative of buprenorphine, which itself is derived from thebaine, an opiate alkaloid. This compound is classified as an opioid and is primarily utilized in medical settings for pain management and as part of treatment protocols for opioid dependence. The compound's structure includes a methoxy group at the 3-position of the buprenorphine molecule, which alters its pharmacological properties compared to its parent compound.
Buprenorphine 3-O-Methyl Ether is synthesized from thebaine and is classified under the category of partial agonists at the mu-opioid receptor and antagonists at the kappa-opioid receptor. Its chemical formula is with a molecular weight of approximately 481.67 g/mol . The compound has gained attention due to its potential applications in treating severe pain and managing opioid addiction.
The synthesis of Buprenorphine 3-O-Methyl Ether typically involves several key steps, including:
The molecular structure of Buprenorphine 3-O-Methyl Ether can be represented using various chemical notation systems:
COc1ccc2C[C@H]3N(CC4CC4)CC[C@@]56[C@@H](Oc1c25)[C@]7(CC[C@@]36C[C@@H]7[C@](C)(O)C(C)(C)C)OC
InChI=1S/C30H43NO4/c1-26(2,3)27(4,32)21-16-28-11-12-30(21,34-6)25-29(28)13-14-31(17-18-7-8-18)22(28)15-19-9-10-20(33-5)24(35-25)23(19)29/h9-10,18,21-22,25,32H,7-8,11-17H2,1-6H3/t21-,22-,25-,27+,28-,29+,30?/m1/s1
.Buprenorphine 3-O-Methyl Ether undergoes various chemical reactions that modify its structure or functionality:
Buprenorphine 3-O-Methyl Ether acts primarily through its interaction with opioid receptors:
Buprenorphine 3-O-Methyl Ether exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical preparations.
Buprenorphine 3-O-Methyl Ether has several important applications in medicine and research:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 261380-41-0
CAS No.: 3446-35-3
CAS No.: 88048-09-3